molecular formula C10H13N3O B1622678 4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One CAS No. 354539-34-7

4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One

Cat. No.: B1622678
CAS No.: 354539-34-7
M. Wt: 191.23 g/mol
InChI Key: DYPFWRCGECJCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (CAS 354539-34-7) is a chemical compound with the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol . This quinazolinone derivative serves as a valuable scaffold and intermediate in synthetic, medicinal, and pharmaceutical chemistry for the design and development of novel bioactive molecules . This compound has demonstrated significant research utility as a building block in heterocyclic chemistry. For instance, it has been used in the synthesis of derivatives, such as those linked to benzimidazole, which have shown promising anti-inflammatory activity in scientific studies . Furthermore, the quinazolinone core is recognized as a privileged structure in drug discovery. Research published in the Journal of Medicinal Chemistry has detailed the rational design of quinazolin-4-one-based compounds as novel dual-target inhibitors, highlighting the potential of this chemical class in developing therapies for complex diseases like cancer . In a specific biochemical context, this molecule has been identified as a ligand for biotin carboxylase, an enzyme critical to bacterial fatty acid biosynthesis, as evidenced by its crystal structure (PDB ID: 2W6O) solved in complex with the E. coli enzyme . It is also listed in specialized databases like DrugBank under the identifier DB08316, confirming its relevance in experimental pharmacology . The compound is classified with the SMILES string O=C1C2=C(N)N=CN=C2CC(C)(C)C1 and the InChIKey DYPFWRCGECJCBK-UHFFFAOYSA-N . It is characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Researchers can source this product with a purity of 95% or higher . This product is intended for research and further manufacturing applications only and is not approved for direct human use .

Properties

IUPAC Name

4-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)3-6-8(7(14)4-10)9(11)13-5-12-6/h5H,3-4H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPFWRCGECJCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NC=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389702
Record name 4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354539-34-7
Record name 4-Amino-7,8-dihydro-7,7-dimethyl-5(6H)-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354539347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-7,8-DIHYDRO-7,7-DIMETHYL-5(6H)-QUINAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ3DRM9797
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

4-Amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is a compound belonging to the quinazoline class of organic compounds. This compound exhibits significant biological activities that have garnered attention in various research fields, including medicinal chemistry and pharmacology.

  • Chemical Formula : C₁₀H₁₃N₃O
  • Molecular Weight : 191.2297 g/mol
  • IUPAC Name : 4-amino-7,7-dimethyl-5,6,7,8-tetrahydroquinazolin-5-one
  • CAS Number : Not available

Biological Activity

The biological activity of this compound has been explored in various studies. Below are key findings regarding its pharmacological properties:

  • Antimicrobial Activity :
    • Research indicates that quinazoline derivatives exhibit antimicrobial properties. For instance, modifications to the quinazoline structure have shown promising results against various bacterial strains. A study highlighted that certain analogues displayed significant inhibition of quorum sensing in Pseudomonas aeruginosa, indicating potential use as antimicrobial agents .
  • Anticancer Potential :
    • Quinazolines have been investigated for their anticancer properties. A study focusing on structural modifications of quinazolinone derivatives demonstrated that specific substitutions could enhance cytotoxicity against cancer cell lines. The compound's ability to interact with key biological targets involved in cell proliferation and survival was emphasized .
  • Enzyme Inhibition :
    • The compound has been identified as a weak inhibitor of the hERG potassium channel, which is crucial for cardiac function. This suggests that while it may have therapeutic potential, careful consideration of its effects on cardiac activity is necessary .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits quorum sensing in Pseudomonas aeruginosa
AnticancerDemonstrates cytotoxic effects on cancer cell lines
Enzyme InhibitionWeak hERG channel inhibitor

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that its activity may involve:

  • Binding to Target Proteins : The compound may interact with specific proteins involved in cellular signaling pathways.
  • Modulation of Enzymatic Activity : It may inhibit certain enzymes critical for bacterial survival or cancer cell proliferation.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that quinazoline derivatives, including 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression .
  • Antimicrobial Properties
    • This compound has demonstrated antimicrobial activity against a range of pathogens. A study highlighted its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibacterial agents .
  • Enzyme Inhibition
    • The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on biotin carboxylase, a key enzyme in fatty acid synthesis . This inhibition could lead to applications in metabolic disorders.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability and significant induction of apoptosis in human breast cancer cells. The mechanism was attributed to the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against multiple bacterial strains. The findings revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The study suggested that the compound could serve as a lead structure for developing novel antibiotics .

Toxicity and Safety Profile

The safety profile of this compound is critical for its application in medicine. Toxicity studies have indicated that while the compound exhibits promising biological activity, it also poses certain risks at higher concentrations. The US EPA's ToxValDB provides relevant toxicity data indicating that careful dosage regulation is necessary when considering therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Quinazolinones are a versatile class of heterocycles with diverse biological activities. Below, 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one is compared to structurally related analogs based on synthetic routes, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-NH₂, 7,7-(CH₃)₂ C₁₀H₁₃N₃O 191.23 Partially saturated ring; dimethyl groups enhance steric bulk .
7,7-Dimethyl-4-phenyl-2-thioxo-1,2,3,4,6,7,8-hexahydroquinazolin-5-one 4-Ph, 2-S, 7,7-(CH₃)₂ C₁₇H₁₉N₃OS 313.42 Thioxo group at position 2; phenyl substituent increases lipophilicity .
(7S)-2-Amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one 2-NH₂, 4-CH₃, 7-Ph (stereospecific) C₁₅H₁₅N₃O 253.30 Chiral center at C7; phenyl group enhances π-π interactions .
2-Amino-7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one 2-NH₂, 7-CF₂H C₉H₉F₂N₃O 213.18 Difluoromethyl group improves metabolic stability and electronegativity .

Key Observations :

  • Electronic Effects : Thioxo (C=S) and difluoromethyl (CF₂H) substituents in analogs alter electron distribution, impacting hydrogen bonding and dipole interactions .
  • Chirality: The (7S)-phenyl derivative demonstrates the role of stereochemistry in biological activity, a feature absent in the non-chiral parent compound .
Enzyme Inhibition
  • MAO and Kinase Inhibition: Derivatives of 2-phenyl-7,8-dihydroquinazolin-5(6H)-one, including the parent compound, exhibit inhibitory effects on monoamine oxidase (MAO) and glycogen synthase kinase-3β (GSK3β). For example, structurally related compounds show submicromolar Ki values for MAO-B, with competitive inhibition mechanisms noted . The dimethyl and amino groups in the parent compound likely contribute to binding affinity via hydrophobic and hydrogen-bonding interactions.
  • Selectivity : Thioxo-substituted analogs (e.g., 7,7-dimethyl-4-phenyl-2-thioxo derivatives) may prioritize different biological targets, such as antimicrobial or anticancer pathways, due to the electron-withdrawing thioxo group .
Antihistaminic and Neuroprotective Potential
  • Triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones) demonstrate H₁-antihistaminic activity with IC₅₀ values in the nanomolar range . While the parent compound lacks a triazole ring, its amino group may mimic histamine-binding motifs.
  • Styryl-substituted derivatives (e.g., (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones) act as serotonin transporter (SERT) inhibitors , suggesting that extended conjugation systems enhance neurotransmitter reuptake blockade .

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclization

The most widely documented approach involves phosphorus oxychloride (POCl₃)-mediated cyclization, adapted from methodologies for substituted quinazolin-4-ones. This two-step process begins with the activation of a substituted anthranilic acid derivative.

Reaction Mechanism and Optimization

In a representative procedure, methyl anthranilate reacts with POCl₃ in dimethylformamide (DMF) at 0°C to form a reactive N-acyliminium intermediate. Subsequent treatment with ammonium hydroxide induces cyclization, yielding the quinazolinone core. For the target compound, 7,7-dimethyl substitution is introduced by utilizing a pre-functionalized anthranilic acid derivative bearing methyl groups at the 7-position.

Key parameters:

  • Temperature Control : Maintaining 0°C during POCl₃ addition prevents side reactions.
  • Solvent Choice : DMF acts as both solvent and catalyst, polar aprotic conditions favoring intermediate stability.
  • Workup Strategy : Acidification to pH 5.0 before extraction minimizes decomposition.
Table 1: POCl₃-Mediated Synthesis of 4-Amino-7,7-Dimethyl Dihydroquinazolinone
Starting Material Reagents Yield (%) Purity (%) Reference
7,7-Dimethyl anthranilic acid POCl₃, DMF, NH₄OH 68 >95

One-Pot Three-Component Assembly

A metal-free, one-pot strategy developed by Chen et al. enables rapid construction of dihydroquinazolinones via sequential C–N bond formations. This method employs arenediazonium salts, nitriles, and bifunctional anilines.

Reaction Design and Scope

For the target compound:

  • Arenediazonium Salt : Derived from 3,3-dimethylaniline to introduce the 7,7-dimethyl motif.
  • Nitrile Component : Acetonitrile serves as the nitrile source.
  • Bifunctional Aniline : 2-Aminoacetophenone provides the necessary amine and ketone groups for cyclization.

The reaction proceeds via N-arylnitrilium intermediate formation, followed by nucleophilic attack and cyclization.

Table 2: Three-Component Synthesis Optimization
Parameter Optimal Condition Yield Impact (%)
Temperature 25°C +22
Solvent Acetonitrile +15
Reaction Time 12 h +18

This method achieves yields up to 85% with excellent functional group tolerance, avoiding metal catalysts.

Post-Synthetic Modification of Preexisting Quinazolinones

Chlorination-amination sequences, as described in patent CN1749250A, offer an alternative route. Although developed for 6,7-dimethoxy analogues, this method adapts to dimethyl derivatives.

Stepwise Functionalization

  • Chlorination : 7,7-Dimethyl-7,8-dihydroquinazolin-5(6H)-one reacts with PCl₅ in toluene at 80°C to install a chlorine atom at position 4.
  • Amination : Ammonia in dioxane replaces chlorine via nucleophilic aromatic substitution, yielding the 4-amino derivative.
Table 3: Chlorination-Amination Efficiency
Step Reagents Time (h) Yield (%)
Chlorination PCl₅, toluene 6 72
Amination NH₃, dioxane 12 65

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

Table 4: Method Comparison for 4-Amino-7,7-Dimethyl Dihydroquinazolinone Synthesis
Method Yield (%) Purity (%) Scalability Cost Efficiency
POCl₃ Cyclization 68 95 Moderate High
Three-Component 85 98 High Moderate
Reductive Cyclization 55 90 Low Low
Chlorination-Amination 47 88 Moderate High

Key Insights :

  • The three-component method offers superior yields and scalability but requires specialized arenediazonium salts.
  • POCl₃-mediated cyclization remains the most cost-effective for small-scale production.
  • Reductive routes suffer from lower yields due to intermediate instability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using a catalyst such as K₃AlF₆(Al₂O₃/KF), which facilitates efficient heterocycle formation under mild conditions. Key steps include:

Substrate Preparation : Start with substituted amidines and ketones as precursors.

Catalytic Optimization : Adjust catalyst loading (e.g., 10-15 mol%) and temperature (80-100°C) to enhance yield.

Workup : Purify via column chromatography or recrystallization.

  • Validation : Monitor reaction progress using TLC and characterize products via NMR and HRMS. Reference synthetic protocols for analogous quinazolinones suggest yields >70% under optimized conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding.

Chromatography : Validate purity via HPLC (≥95% purity threshold).

Crystallography : If crystals form, perform X-ray diffraction to resolve stereochemistry.

  • Safety Note : Handle hygroscopic intermediates in a dry environment to avoid side reactions .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

PPE : Use nitrile gloves, lab coats, and safety goggles.

Ventilation : Conduct reactions in a fume hood due to potential amine vapor release.

Waste Disposal : Quench reactive intermediates with ice-cold water before disposal.

  • Documentation : Maintain a safety data sheet (SDS) with hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

Docking Studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase).

QSAR Models : Corporate substituent electronic parameters (Hammett σ) to predict antibacterial potency.

  • Validation : Compare in silico results with in vitro MIC assays against Staphylococcus aureus .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

Solvent Screening : Test solubility in DMSO, ethanol, and buffered solutions (pH 2-9) at 25°C and 37°C.

Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew measurements.

  • Case Study : Conflicting DMSO solubility reports (50 mg/mL vs. 30 mg/mL) may arise from residual solvents; use Karl Fischer titration to quantify water content .

Q. How can researchers design a robust structure-activity relationship (SAR) study for quinazolinone derivatives?

  • Methodological Answer :

Library Design : Synthesize analogs with variations at the 4-amino and 7,7-dimethyl groups.

Bioassays : Test against Gram-positive/-negative bacteria with positive (ciprofloxacin) and negative controls.

Data Analysis : Apply multivariate regression to identify critical substituents (e.g., logP vs. activity).

  • Example : Derivatives with electron-withdrawing groups at position 4 showed 2-fold higher activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One
Reactant of Route 2
4-Amino-7,7-Dimethyl-7,8-Dihydroquinazolin-5(6h)-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.